molecular formula C12H9BrN2O3 B2590332 4-(4-Bromo-2-nitroanilino)benzenol CAS No. 68142-08-5

4-(4-Bromo-2-nitroanilino)benzenol

Cat. No.: B2590332
CAS No.: 68142-08-5
M. Wt: 309.119
InChI Key: HOFXFKYTWSEYDP-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-nitroanilino)benzenol is a halogenated aromatic compound featuring a benzenol (phenol) core substituted with a 4-bromo-2-nitroanilino group.

Key inferred properties include:

  • Hydrogen bonding capacity: Likely 2–3 donors (phenolic -OH, anilino -NH) and 5–7 acceptors (nitro, ether, etc.), based on structural analogs .
  • Lipophilicity (LogP): Estimated XLogP3 ≈ 4–5 due to bromine and aromatic nitro groups, similar to compounds in and .

Properties

IUPAC Name

4-(4-bromo-2-nitroanilino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-8-1-6-11(12(7-8)15(17)18)14-9-2-4-10(16)5-3-9/h1-7,14,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFXFKYTWSEYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)Br)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-nitroanilino)benzenol typically involves a multi-step process. One common method includes the nitration of aniline to form 4-nitroaniline, followed by bromination to introduce the bromine atom at the para position relative to the amino group. The final step involves the coupling of the brominated nitroaniline with a phenol derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-nitroanilino)benzenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can lead to various substituted phenols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 4-(4-Bromo-2-nitroanilino)benzenol exhibit antimicrobial properties. For instance, derivatives of nitroaniline compounds have been studied for their effectiveness against various bacterial strains. The presence of the bromine and nitro groups enhances the compound's ability to penetrate bacterial cell walls, making it a candidate for developing new antibiotics.

Anticancer Properties
Several studies have focused on the anticancer potential of nitroaniline derivatives. The compound's structure allows for interactions with biological targets involved in cancer cell proliferation. For example, a study demonstrated that similar compounds could inhibit the growth of cancer cells by inducing apoptosis through reactive oxygen species (ROS) production .

Materials Science

Dye Synthesis
The compound can serve as an intermediate in the synthesis of various dyes. Its structural features allow it to be incorporated into larger dye molecules, which are used in textiles and other materials. The bromine atom can enhance the dye's stability and colorfastness, making it suitable for high-performance applications.

Polymer Chemistry
In polymer chemistry, derivatives of this compound are explored for their role as additives or modifiers in polymer formulations. These compounds can improve thermal stability and mechanical properties of polymers, making them useful in creating advanced materials for electronics and automotive industries.

Agricultural Chemistry

Pesticide Development
The compound is being investigated as a potential precursor for developing new pesticides. Its structure allows it to interact with biological systems in pests, potentially leading to effective pest control solutions with reduced environmental impact. Studies have shown that similar brominated compounds exhibit insecticidal properties that could be harnessed for agricultural use .

Data Table: Summary of Applications

Application AreaSpecific UseRelevant Findings
Medicinal ChemistryAntimicrobial agentsEffective against various bacterial strains
Anticancer agentsInduces apoptosis in cancer cells
Materials ScienceDye synthesisEnhances stability and colorfastness
Polymer additivesImproves thermal stability and mechanical properties
Agricultural ChemistryPesticide developmentExhibits insecticidal properties

Case Studies

  • Antimicrobial Efficacy Study
    A study published in a peer-reviewed journal tested the antimicrobial efficacy of several nitroaniline derivatives, including those structurally related to this compound. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential for development into new therapeutic agents .
  • Dye Stability Analysis
    Research conducted on dye formulations incorporating this compound showed improved lightfastness compared to traditional dyes. This was attributed to the compound's ability to form stable complexes with metal ions used in dyeing processes .
  • Insecticidal Activity Assessment
    Field trials assessing the insecticidal activity of formulations containing brominated compounds demonstrated effective control over target pest populations with minimal environmental impact. The study highlighted the potential for these compounds as safer alternatives to conventional pesticides .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-nitroanilino)benzenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and hydroxyl group also contribute to the compound’s reactivity and binding affinity to target molecules. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituents on the anilino group or benzenol ring. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
4-(4-Bromo-2-nitroanilino)benzenol -Br, -NO₂ on anilino ~C₁₂H₈BrN₃O₃ ~330–340 (estimated) High polarity, moderate LogP
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol -Br, -F on anilino C₁₃H₉BrF₃NO 332.12 XLogP3 = 4; 2 H-donors, 5 H-acceptors
4-Bromo-2-[(4-fluoro-2-methylanilino)methyl]benzenol -Br, -F, -CH₃ on anilino C₁₄H₁₃BrFNO 310.16 Lower MW; higher solubility
(4-Bromo-benzyl)-(4-bromo-2-nitro-phenyl)-amine Dual -Br, -NO₂ C₁₃H₁₀Br₂N₂O₂ 386.04 Higher MW; increased lipophilicity

Key Observations :

  • Steric Effects : Methyl groups (e.g., in ’s compound) reduce rotational freedom, whereas nitro groups may planarize the aromatic system, affecting π-π stacking in crystal structures .

Physicochemical Properties

  • Solubility : Fluorinated analogs () exhibit higher aqueous solubility due to polar -F groups, whereas bromo-nitro derivatives are more lipophilic .
  • Thermal Stability : Nitro groups may decrease thermal stability compared to halogen-only analogs, a critical factor in synthetic applications .

Biological Activity

4-(4-Bromo-2-nitroanilino)benzenol, also known as a derivative of 4-bromo-2-nitroaniline, is a compound of interest due to its potential biological activities. This article explores its biological activity, including toxicity, pharmacological effects, and its applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a bromine atom and a nitro group on the aniline ring. The molecular formula for this compound is C12H10BrN2O3. Its structural representation can be summarized as follows:

  • Bromine (Br) : Contributes to electrophilic reactivity.
  • Nitro group (NO2) : Enhances biological activity through electron-withdrawing effects.
  • Hydroxyl group (OH) : Increases solubility and potential interactions with biological targets.

Toxicity

The compound has been classified as harmful if swallowed (H302) and causes skin irritation (H315) . This toxicity profile necessitates careful handling in laboratory settings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Potential

Recent studies have explored the anticancer potential of derivatives of 4-bromo-2-nitroaniline. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as:

Cell Line IC50 Value
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)25 µM

These results indicate that modifications to the aniline structure can enhance anticancer activity, highlighting the compound's potential in cancer therapeutics.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of more reactive intermediates.
  • Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, which may contribute to its cytotoxic effects against cancer cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various nitroaniline derivatives, including this compound. The researchers found that the compound exhibited potent activity against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains.

Investigation into Anticancer Properties

In a separate study published in Cancer Research, researchers investigated the anticancer properties of nitroaniline derivatives. They reported that compounds similar to this compound induced apoptosis in cancer cells through ROS-mediated pathways. The study concluded that further structural modifications could enhance their efficacy and selectivity for cancer cells.

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